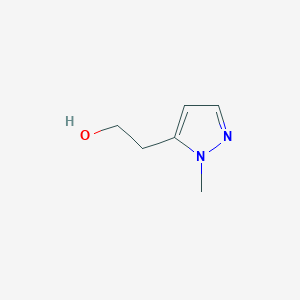
2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
描述
2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with ethylene oxide under basic conditions . The reaction proceeds as follows:
- Dissolve 1-methyl-1H-pyrazole in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Slowly add ethylene oxide to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Neutralize the reaction mixture with an acid, such as hydrochloric acid.
- Extract the product with an organic solvent, such as ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and safety in industrial settings .
化学反应分析
Types of Reactions
2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination.
Major Products
Oxidation: 2-(1-methyl-1H-pyrazol-5-yl)ethanal or 2-(1-methyl-1H-pyrazol-5-yl)ethanoic acid.
Reduction: 2-(1-methyl-1H-pyrazol-5-yl)ethane.
Substitution: 2-(1-methyl-1H-pyrazol-5-yl)ethyl chloride or 2-(1-methyl-1H-pyrazol-5-yl)ethylamine.
科学研究应用
2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
2-(1H-pyrazol-1-yl)ethanol: Lacks the methyl group on the pyrazole ring.
2-(1-methyl-1H-pyrazol-3-yl)ethanol: Has the hydroxyl group attached to a different carbon atom on the ethyl chain.
1-methyl-1H-pyrazol-5-ol: Has a hydroxyl group directly attached to the pyrazole ring.
Uniqueness
2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the presence of both a hydroxyl group and a methyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
属性
IUPAC Name |
2-(2-methylpyrazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-6(3-5-9)2-4-7-8/h2,4,9H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVMMHAXQLTITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2633361.png)

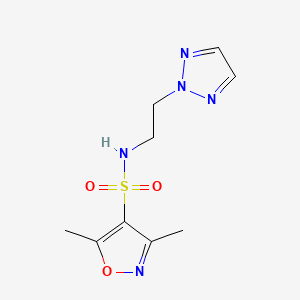

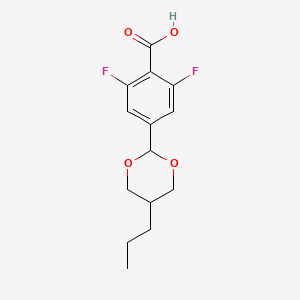
![4-(phenylsulfanyl)-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2633367.png)
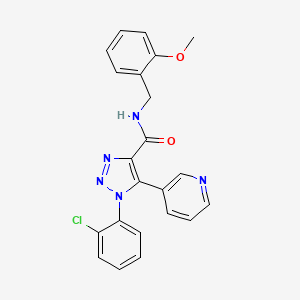
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2633371.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine](/img/structure/B2633372.png)
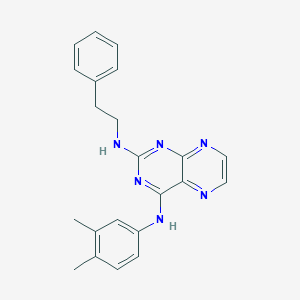
![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)
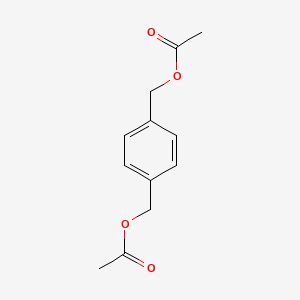
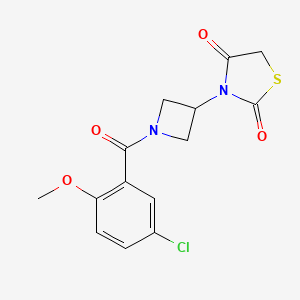
![(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2633383.png)
